

# Solid-State Stability of Ranitidine Hydrochloride Powder: A Technical Guide

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This technical guide provides an in-depth analysis of the solid-state stability of ranitidine hydrochloride powder. It covers the critical factors influencing its degradation, including temperature, humidity, and light, as well as the polymorphic transformations that affect its stability profile. Detailed experimental protocols for the key analytical techniques used in stability assessment are provided, along with a summary of quantitative data from various studies. Furthermore, this guide illustrates the degradation pathways and a typical experimental workflow for solid-state stability analysis.

## Factors Influencing the Solid-State Stability of Ranitidine Hydrochloride

The stability of ranitidine hydrochloride in the solid state is a complex interplay of various factors. Understanding these is crucial for the development of stable pharmaceutical formulations.

**Temperature and Humidity:** Elevated temperatures accelerate the degradation of ranitidine hydrochloride. The presence of moisture, particularly high relative humidity (RH), significantly compromises its stability. The critical relative humidity (CRH) for ranitidine hydrochloride powder is approximately 67% RH.<sup>[1]</sup> Above this level, the powder readily adsorbs atmospheric moisture, which can lead to a phase transition from a crystalline solid to a solution phase, thereby increasing molecular mobility and accelerating degradation.<sup>[2]</sup> Interestingly, the

degradation rate is highest around the CRH (60-70% RH) and slightly lower at RH levels above 70%.[1] The presence of degradation products can act as impurities that, in combination with water vapor, further promote this phase transition, eliminating any lag period in the degradation process.[2]

**Polymorphism:** Ranitidine hydrochloride is known to exist in two polymorphic forms, Form I and Form II, with melting points of 134-140°C and 140-144°C, respectively.[3][4] The stability of these polymorphs can be influenced by manufacturing processes and storage conditions. For instance, the addition of water to Form I powder, followed by drying, can lead to a mixture of Form I and Form II.[3] Under high humidity storage, Form II has been observed to be preferentially lost compared to Form I.[3][5] Cryo-milling can convert both forms into an amorphous phase, which tends to recrystallize back to the original form upon storage.[6]

**Light:** Ranitidine hydrochloride is susceptible to photodegradation.[7] Exposure to light, particularly UVB radiation, can induce chemical changes on the surface of the powder.[8] Photodegradation can lead to the formation of various volatile and non-volatile degradation products, contributing to discoloration and the generation of an unpleasant odor.[8][9]

**Excipient Compatibility:** The choice of excipients in a formulation is critical, as some can interact with ranitidine hydrochloride and affect its stability. Studies have shown that excipients like butylated hydroxyanisole, polyvinyl pyrrolidone, hydroxypropyl methylcellulose, microcrystalline cellulose, and magnesium stearate can be incompatible with ranitidine hydrochloride, leading to degradation.[10] Conversely, the inclusion of moisture-scavenging excipients like partially pregelatinized starch (Starch 1500®) can enhance the stability of ranitidine hydrochloride by reducing drug hydrolysis.[11]

## Quantitative Data on Ranitidine Hydrochloride Stability

The following tables summarize quantitative data from various studies on the solid-state stability of ranitidine hydrochloride under different conditions.

Table 1: Influence of Relative Humidity (RH) on Degradation

Temperature (°C)	Relative Humidity (%)	Duration	Degradation (%)	Reference
40	75	6 months	Significant (unspecified)	[7]
42	45	6 months	Preferential loss of Form II	[3]
42	75	6 months	Preferential loss of Form II	[3]
Ambient	<50	Not specified	Almost negligible	[1]
Ambient	60-70	Not specified	Higher than at >70% RH	[1]

Table 2: Stability of Polymorphic Forms

Storage Condition	Polymorph Mix	Duration	Observation	Reference
20-30°C, 45-55% RH	Form I / Form II	6 months	No increase in Form II : Form I ratio	[3]
30°C, 75% RH	Form I / Form II	6 months	Preferential loss of Form II	[3]
42°C, 45% RH	Form I / Form II	6 months	Preferential loss of Form II	[3]

## Experimental Protocols

Detailed methodologies for key experiments in the solid-state stability assessment of ranitidine hydrochloride are provided below.

## Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

- Objective: To induce the degradation of ranitidine hydrochloride powder under various stress conditions.
- Procedure:
  - Acid Hydrolysis: Expose the powder to 0.1 N to 1 M hydrochloric acid at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., 30 minutes to 24 hours). [\[3\]](#)[\[12\]](#)
  - Base Hydrolysis: Expose the powder to 0.1 N to 1 M sodium hydroxide at room temperature or elevated temperatures (e.g., 60°C) for a defined period. [\[3\]](#)[\[12\]](#)
  - Oxidative Degradation: Treat the powder with a solution of hydrogen peroxide (e.g., 1.0% to 30%) at room temperature or 60°C for a specified duration. [\[3\]](#)
  - Thermal Degradation: Store the powder at elevated temperatures (e.g., 60°C to 80°C) in a stability chamber for a period ranging from days to weeks. [\[3\]](#)[\[13\]](#)
  - Photostability: Expose the powder to a light source, such as a xenon lamp in a photostability chamber, according to ICH Q1B guidelines. [\[9\]](#)
  - Humidity Stress: Store the powder in desiccators containing saturated salt solutions to maintain specific relative humidity levels (e.g., 45%, 55%, 75%) at controlled temperatures. [\[3\]](#)[\[5\]](#)
- Sample Analysis: After exposure, neutralize acidic and basic samples and analyze all stressed samples using a stability-indicating HPLC method.

## High-Performance Liquid Chromatography (HPLC) for Stability Indicating Assay

A validated HPLC method is crucial for separating and quantifying ranitidine hydrochloride from its degradation products.

- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions (Example):
  - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).<sup>[7]</sup>
  - Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.2 M ammonium acetate solution, pH adjusted to 6 with glacial acetic acid) in a ratio of approximately 70:30 (v/v).<sup>[7]</sup>
  - Flow Rate: 1.0 mL/min.<sup>[7]</sup>
  - Injection Volume: 20  $\mu$ L.<sup>[7]</sup>
  - Detection Wavelength: 322 nm.<sup>[7]</sup>
  - Column Temperature: 25°C.<sup>[7]</sup>
- Sample Preparation:
  - Accurately weigh a known amount of ranitidine hydrochloride powder.
  - Dissolve the powder in a suitable solvent (e.g., a mixture of the mobile phase components).
  - Dilute the solution to a known concentration (e.g., 300  $\mu$ g/mL).
  - Filter the solution through a 0.45  $\mu$ m membrane filter before injection into the HPLC system.

## X-Ray Powder Diffraction (XRPD) for Polymorph Analysis

XRPD is a primary technique for identifying and quantifying the polymorphic forms of ranitidine hydrochloride.

- Instrumentation: A powder X-ray diffractometer with a copper anode (Cu K $\alpha$  radiation).

- Sample Preparation: Gently pack the ranitidine hydrochloride powder into a sample holder.
- Data Collection (Typical Parameters):
  - Voltage and Current: 40 kV and 40 mA.
  - Scan Range ( $2\theta$ ):  $5^\circ$  to  $40^\circ$ .
  - Scan Speed:  $2^\circ/\text{min}$ .
  - Step Size:  $0.02^\circ$ .
- Data Analysis: Identify the polymorphic form by comparing the diffraction pattern with reference patterns for Form I and Form II. Quantitative analysis can be performed by measuring the intensity of characteristic peaks for each polymorph.[\[11\]](#)

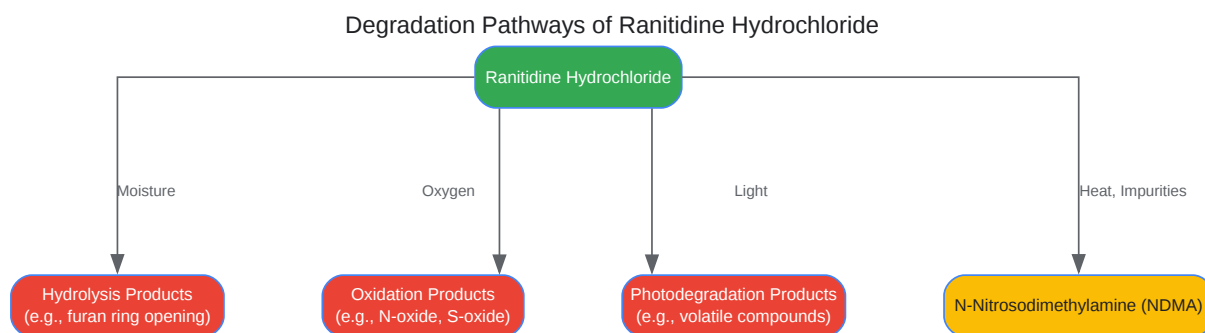
## Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to determine the melting points and thermal behavior of ranitidine hydrochloride polymorphs.

- Instrumentation: A differential scanning calorimeter.
- Sample Preparation: Accurately weigh a small amount of the powder (typically 2-5 mg) into an aluminum pan and seal it.
- Analysis Conditions (Typical):
  - Heating Rate:  $10^\circ\text{C}/\text{min}$ .
  - Temperature Range:  $25^\circ\text{C}$  to  $200^\circ\text{C}$ .
  - Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of 50 mL/min.
- Data Analysis: Determine the melting endotherms for Form I (around  $134\text{-}140^\circ\text{C}$ ) and Form II (around  $140\text{-}144^\circ\text{C}$ ) to identify the polymorphic form present.[\[3\]](#)[\[4\]](#)

## Visualizations

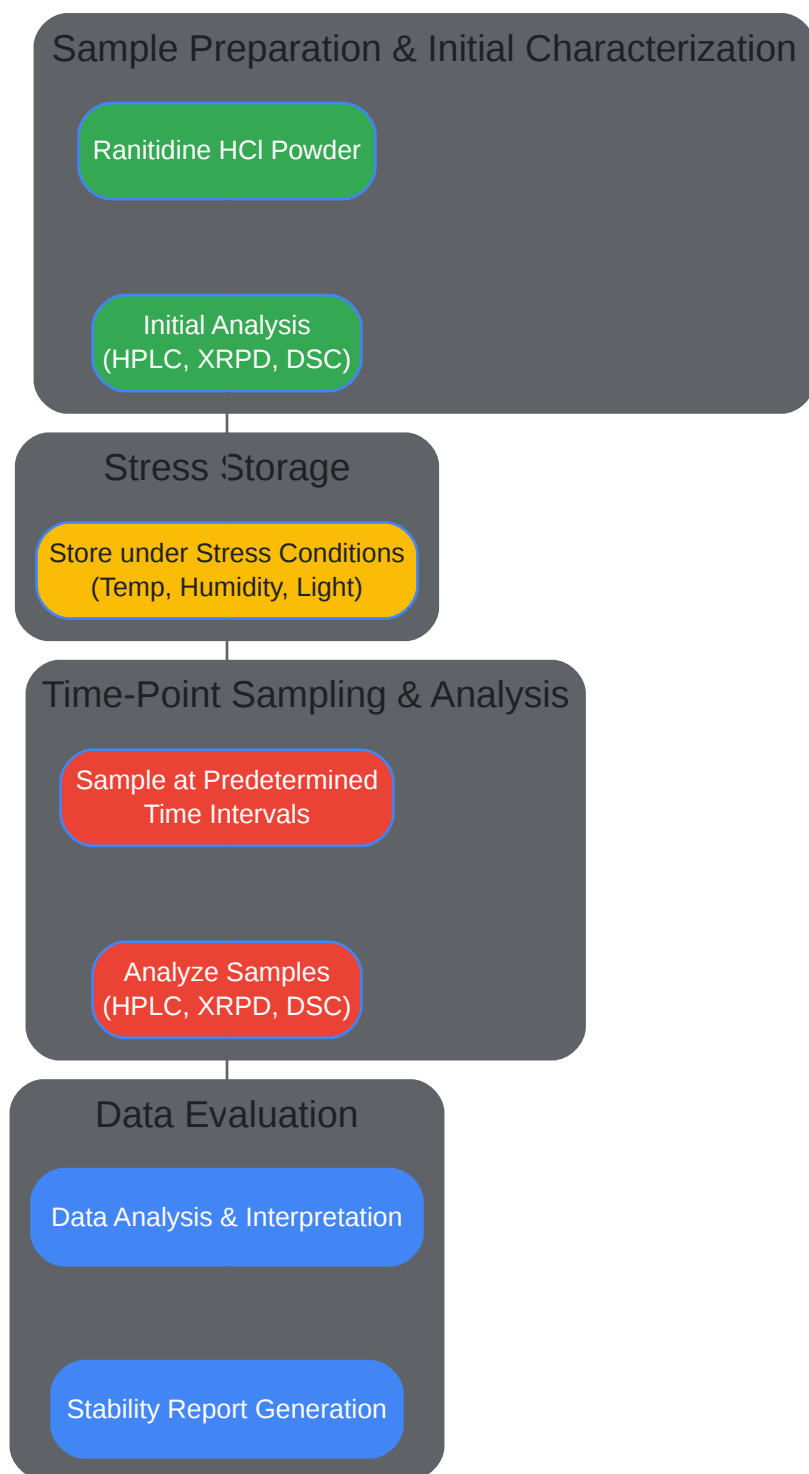
The following diagrams illustrate the degradation pathways of ranitidine hydrochloride and a typical experimental workflow for its solid-state stability assessment.



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Caption: Degradation pathways of ranitidine hydrochloride.

## Experimental Workflow for Solid-State Stability Assessment



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Caption: Workflow for solid-state stability assessment.



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